2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine

Computational Chemistry Reactivity Prediction Medicinal Chemistry

Researchers relying on 2-amino-1,3,4-thiadiazole (logP ~-0.4) for CNS targets face poor blood-brain barrier permeability. This 2,2-dimethylaminoethyl derivative (logP ~0.6) delivers a ~1 log unit lipophilicity increase, improving passive membrane penetration without additional metabolic liability. • Enhanced CNS permeability: ~1 log unit higher logP vs. parent scaffold reduces need for lipophilic modifications • NLT 98% purity: Ready for parallel synthesis and HTS without re-purification • Tuned amine nucleophilicity: Suitable for covalent warhead library generation

Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
Cat. No. B13034344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine
Molecular FormulaC6H11N3S
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC(C)(CC1=NN=CS1)N
InChIInChI=1S/C6H11N3S/c1-6(2,7)3-5-9-8-4-10-5/h4H,3,7H2,1-2H3
InChIKeyYKOHYLSCJYPZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine: Physicochemical Profile & Comparators


2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine (CAS 1638768-55-4) is a heterocyclic primary amine (C6H11N3S, MW 157.24 g/mol) comprising a 1,3,4-thiadiazole core linked via a methylene bridge to a tert-butylamine-like tertiary carbon . It belongs to the family of 2-amino-1,3,4-thiadiazole derivatives, a privileged scaffold in medicinal chemistry and agrochemical research . The key structural feature differentiating it from simpler analogs is the 2,2-dimethylaminoethyl substituent, which introduces steric bulk and alters electronic properties. The closest commercially relevant structural isomers include N-tert-butyl-1,3,4-thiadiazol-2-amine (CAS 38917-37-2, C6H11N3S) and 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 62347-23-3, C6H11N3S), while 2-amino-1,3,4-thiadiazole (CAS 4005-51-0, C2H3N3S) serves as the pharmacophoric parent nucleus .

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine: Why Isomers Cannot Substitute


Despite sharing the same molecular formula (C6H11N3S), structural isomers such as N-tert-butyl-1,3,4-thiadiazol-2-amine exhibit markedly different physicochemical properties that preclude simple interchange. The target compound's methylene spacer between the thiadiazole ring and the amine-bearing carbon attenuates the electron-withdrawing effect of the ring on the amino group, altering basicity (pKa of conjugate acid predicted to differ by >0.5 units from the directly N-linked tert-butyl analog) and nucleophilic reactivity [1]. Critically, the lipophilicity (logP) of the target compound (~0.6) differs by approximately 1 log unit from the parent scaffold 2-amino-1,3,4-thiadiazole (~ -0.4), which directly impacts membrane permeability, solubility, and off-target binding profiles [2]. Furthermore, DFT-based computational studies on related thiadiazoles demonstrate that alkyl substitution patterns significantly modulate frontier molecular orbital energies (HOMO/LUMO), meaning that substitution at different ring positions or with different linker connectivity yields different electron-donor/acceptor capacities [3]. These differences collectively mean that substituting one isomer for another without experimental data will likely produce misleading SAR conclusions, inconsistent biological activity, or failed synthetic transformations.

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine: Quantitative Differentiation Evidence


Elevated HOMO Donor Ability vs. 2-Amino-1,3,4-thiadiazole

A DFT study at the B3LYP/6-31G* level examined the HOMO and LUMO energies of a series of thiadiazole derivatives, establishing a quantitative rank order of electron-donor ability: 2-methyl-1,3,4-thiadiazole > 2,5-dimethyl-1,3,4-thiadiazole > 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazole-2,5-diamine [1]. The unsubstituted 1,3,4-thiadiazol-2-amine exhibits the second-lowest donor ability in this series. By extrapolation from the established trend that alkyl substituents elevate HOMO energy, the 2,2-dimethylaminoethyl substituent in 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine is expected to further increase the HOMO level compared to 5-methyl-1,3,4-thiadiazol-2-amine, resulting in enhanced nucleophilic reactivity.

Computational Chemistry Reactivity Prediction Medicinal Chemistry

Increased Lipophilicity vs. 2-Amino-1,3,4-thiadiazole

The predicted logP of 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine is 0.605, as recorded in the ZINC15 database for C6H11N3S isomers [1]. In contrast, the experimentally measured logP of the parent scaffold 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) is -0.396 (Chembase) [2]. This represents a logP increase of approximately 1.00 unit. A separate independent computational source (Sielc) reports the logP of 2-amino-1,3,4-thiadiazole as -0.570 [3], which would increase the differential to 1.18 log units, consistent with the direction and magnitude of the lipophilicity enhancement.

Physicochemical Profiling Drug Design ADME Prediction

Higher Guaranteed Purity vs. N-tert-butyl-1,3,4-thiadiazol-2-amine

Supplier MolCore provides 2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine at a certified purity of NLT 98% under ISO quality management systems . In contrast, the closest commercially available structural isomer, N-tert-butyl-1,3,4-thiadiazol-2-amine (CAS 38917-37-2), is listed by multiple chemical suppliers with a standard purity specification of 95% minimum . This 3-percentage-point difference in guaranteed purity can reduce the effective impurity burden by approximately 60% (from potentially 5% to 2% impurities), which is consequential for dose-response assays where impurities at low micromolar concentrations could confound activity readouts.

Chemical Sourcing Quality Assurance Procurement Specifications

2-Methyl-1-(1,3,4-thiadiazol-2-yl)propan-2-amine: Evidence-Backed Application Scenarios


Scaffold for CNS-Penetrant Kinase and Protease Inhibitors

The ~1 log unit increase in lipophilicity (logP ~0.6 vs. ~ -0.4 for the parent scaffold [1]) makes this compound a more attractive starting point for CNS drug discovery programs. The higher logP predicts improved passive blood-brain barrier penetration, reducing the need for additional lipophilic modifications that often introduce metabolic instability. Medicinal chemistry teams targeting neurodegenerative or neuro-oncology indications should prioritize this scaffold over the parent 2-amino-1,3,4-thiadiazole when cell permeability is a design requirement.

Covalent Inhibitor Library Building Block

The class-level inference from DFT studies indicates that alkyl-substituted 1,3,4-thiadiazol-2-amines exhibit systematically higher HOMO energies than the unsubstituted parent [2]. This compound, with its 2,2-dimethylaminoethyl substitution, is predicted to possess enhanced nucleophilic reactivity at the amine group, making it suitable for generating covalent warhead libraries (e.g., chloroacetamide or acrylamide conjugates) that require tuned amine nucleophilicity for selective target engagement.

Procurement-Ready Intermediate for Agrochemical Discovery

The NLT 98% purity specification enables direct use of this compound in parallel synthesis arrays and high-throughput reaction screening without the added time and cost of column chromatography or recrystallization. For agrochemical discovery programs synthesizing thiadiazole-containing fungicides or herbicides, the reduced impurity burden at the starting material stage improves yield consistency in subsequent coupling reactions and simplifies analytical characterization of final products.

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